3-[(cyclohexyloxy)methyl]-2-methylaniline
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Overview
Description
3-[(Cyclohexyloxy)methyl]-2-methylaniline is a chemical compound with a unique structure that includes a cyclohexyloxy group attached to a methylated aniline.
Preparation Methods
The synthesis of 3-[(cyclohexyloxy)methyl]-2-methylaniline typically involves the reaction of 2-methylaniline with cyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
3-[(Cyclohexyloxy)methyl]-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic ring, using reagents such as halogens, nitrating agents, or sulfonating agents.
Scientific Research Applications
3-[(Cyclohexyloxy)methyl]-2-methylaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[(cyclohexyloxy)methyl]-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects .
Comparison with Similar Compounds
3-[(Cyclohexyloxy)methyl]-2-methylaniline can be compared with other similar compounds, such as:
2-Methylaniline: Lacks the cyclohexyloxy group, making it less bulky and potentially less active in certain reactions.
Cyclohexyloxyaniline: Similar structure but without the methyl group, which may affect its reactivity and interaction with other molecules.
Cyclohexyloxybenzene: Lacks the amino group, making it less versatile in terms of chemical reactions and applications.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
1156219-53-2 |
---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.3 |
Purity |
95 |
Origin of Product |
United States |
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